(2E)-2-(4-hydroxyquinazolin-2(1H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile
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Overview
Description
3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a quinazolinone moiety, and a propanenitrile group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form the intermediate 3-(4-methoxyphenyl)-2-cyanoacrylate. This intermediate is then reacted with 2-aminobenzamide under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(4-hydroxyphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile.
Scientific Research Applications
3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 2-Propenoic acid, 3-(4-methoxyphenyl)-3-phenyl-, methyl ester
Uniqueness
3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
Molecular Formula |
C18H13N3O3 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(E)-3-hydroxy-3-(4-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H13N3O3/c1-24-12-8-6-11(7-9-12)16(22)14(10-19)17-20-15-5-3-2-4-13(15)18(23)21-17/h2-9,22H,1H3,(H,20,21,23)/b16-14+ |
InChI Key |
HNBJFUYIJTUFOR-JQIJEIRASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O |
Origin of Product |
United States |
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